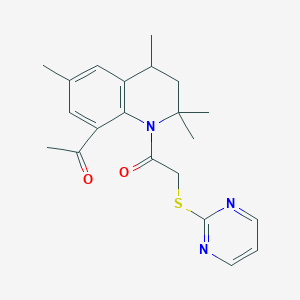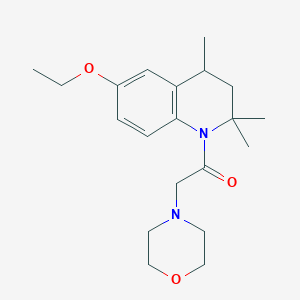[(3-methylphenyl)methyl]amine CAS No. 1016795-08-6](/img/structure/B11189221.png)
[2-Hydroxy-3-(2-methylpropoxy)propyl](2-methoxyethyl)[(3-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine is a complex organic compound with a unique structure that includes hydroxyl, ether, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine typically involves multiple steps. One common approach is to start with the appropriate alcohols and amines, followed by protection and deprotection steps to ensure the correct functional groups are in place. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, yield, and safety. Common industrial methods include the use of automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(2-methylpropoxy)propylamine: Similar structure but lacks the methoxyethyl and methylphenyl groups.
3-(2-methylpropoxy)propylamine: Similar backbone but different substituents.
Uniqueness
The uniqueness of 2-Hydroxy-3-(2-methylpropoxy)propyl[(3-methylphenyl)methyl]amine lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of both ether and amine groups allows for diverse interactions and modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
1016795-08-6 |
|---|---|
Molecular Formula |
C18H31NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-methoxyethyl-[(3-methylphenyl)methyl]amino]-3-(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C18H31NO3/c1-15(2)13-22-14-18(20)12-19(8-9-21-4)11-17-7-5-6-16(3)10-17/h5-7,10,15,18,20H,8-9,11-14H2,1-4H3 |
InChI Key |
OWUMRJJIEYDJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCOC)CC(COCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11189170.png)

![6-benzyl-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11189181.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide](/img/structure/B11189197.png)

![1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione](/img/structure/B11189202.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11189207.png)
![Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B11189214.png)
![9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189237.png)
![6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11189248.png)
